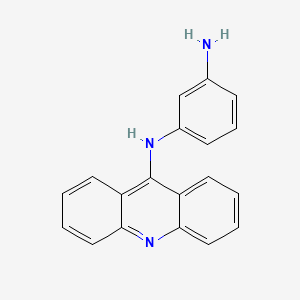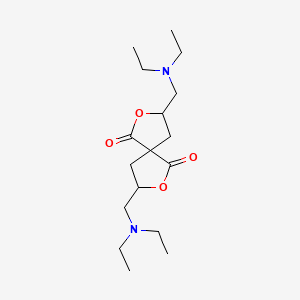
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a spiro structure, which is known for its unique three-dimensional configuration that can impart specific chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves multiple steps, including the formation of the spiro ring system and the introduction of diethylamino groups. Common synthetic routes may include:
Step 1: Formation of the spiro ring system through a cyclization reaction.
Step 2: Introduction of diethylamino groups via nucleophilic substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume of reactants and products.
Continuous flow processes: To improve efficiency and consistency.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different products.
Reduction: Reduction reactions may alter the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino groups or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Including water, ethanol, or dichloromethane, depending on the reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific molecular pathways.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione exerts its effects can involve:
Molecular Targets: Such as enzymes, receptors, or other proteins.
Pathways: The compound may interact with specific biochemical pathways, altering their activity or function.
類似化合物との比較
Similar Compounds
- 3,8-Bis((dimethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
Uniqueness
The unique spiro structure and the presence of diethylamino groups distinguish this compound from other similar compounds. These features can impart specific chemical reactivity and physical properties, making it valuable for various applications.
特性
CAS番号 |
60012-88-6 |
|---|---|
分子式 |
C17H30N2O4 |
分子量 |
326.4 g/mol |
IUPAC名 |
3,8-bis(diethylaminomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C17H30N2O4/c1-5-18(6-2)11-13-9-17(15(20)22-13)10-14(23-16(17)21)12-19(7-3)8-4/h13-14H,5-12H2,1-4H3 |
InChIキー |
ZGFKGZJYOYPZLW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1CC2(CC(OC2=O)CN(CC)CC)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


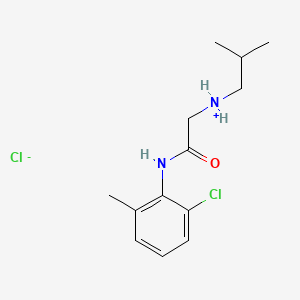

![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
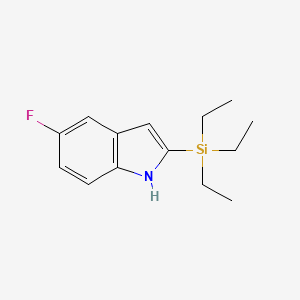
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
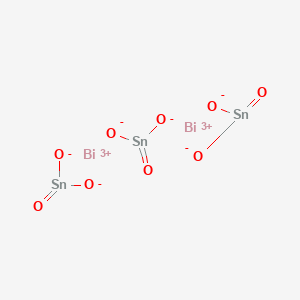
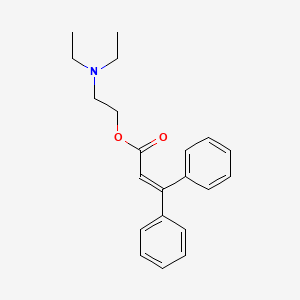
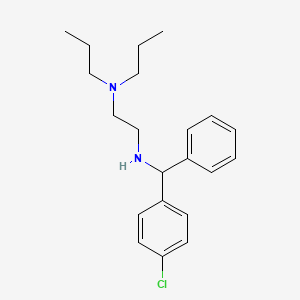
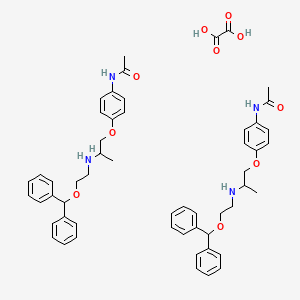
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
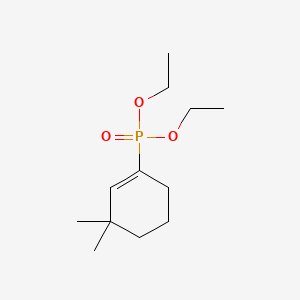
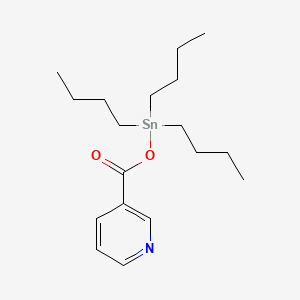
![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
